28-Methylnonacosanoic acid
Description
28-Methylnonacosanoic acid is a branched-chain saturated fatty acid with a molecular formula of C₃₀H₆₀O₂ (assuming a 29-carbon backbone with a methyl branch at position 28). This compound is structurally characterized by a long hydrocarbon chain terminating in a carboxylic acid group and a methyl substituent near the terminus.
Properties
Molecular Formula |
C30H60O2 |
|---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
28-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-29(2)27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
InChI Key |
UCVVXBUPFRVXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Eicosanoic Acid (C₂₀H₄₀O₂)
Docosanoic Acid (C₂₂H₄₄O₂)
- Molecular Weight : 340.59 g/mol (calculated).
- Melting Point : ~80–85°C (inferred from methyl ester data in ).
- Key Differences: Longer chain length increases hydrophobicity and melting point compared to eicosanoic acid.
Comparison with 28-Methylnonacosanoic Acid: The addition of 8–10 carbons in 28-methylnonacosanoic acid (C₃₀ vs. C₂₀/C₂₂) would significantly elevate its melting point and reduce solubility in polar solvents. The methyl branch at position 28 may disrupt molecular packing, slightly lowering the melting point relative to a straight-chain C₃₀ acid .
Methyl Esters of Long-Chain Fatty Acids
Methyl Nonacosanoate (C₂₉H₅₈O₂)
Methyl Arachidate (C₂₁H₄₂O₂)
- Molecular Weight : 326.56 g/mol .
- Thermodynamic Data : Enthalpy of vaporization (~90 kJ/mol) and phase transition data are available for analogous esters .
Comparison with 28-Methylnonacosanoic Acid: Methyl esters generally exhibit lower melting points than their parent acids due to reduced hydrogen bonding. For example, methyl docosanoate (C₂₃H₄₆O₂) has a molecular weight of 354.61 g/mol and a vaporization enthalpy of 98.2 kJ/mol . If 28-methylnonacosanoic acid were esterified, its methyl ester derivative would likely follow similar trends, with a molecular weight exceeding 450 g/mol.
Branched-Chain Analogs
For 28-methylnonacosanoic acid, the terminal methyl group could impart similar properties, making it more fluid than straight-chain counterparts.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| Eicosanoic Acid | C₂₀H₄₀O₂ | 312.53 | ~75–77 | Insoluble in H₂O |
| Methyl Docosanoate | C₂₃H₄₆O₂ | 354.61 | ~55–60 (estimated) | Organic solvents |
| Methyl Nonacosanoate | C₂₉H₅₈O₂ | 439.7 | Not reported | Not reported |
| 28-Methylnonacosanoic Acid* | C₃₀H₆₀O₂ | 456.7 (calculated) | ~85–90 (estimated) | Low in H₂O |
*Estimated based on structural analogs.
Table 2: Thermodynamic Data for Methyl Esters
| Compound | Enthalpy of Vaporization (kJ/mol) | Enthalpy of Fusion (kJ/mol) |
|---|---|---|
| Methyl Docosanoate | 98.2 | 45.3 |
| Methyl Arachidate | ~90 (estimated) | ~40 (estimated) |
Source:
Q & A
Q. How should researchers design a meta-analysis to evaluate the ecological impact of 28-Methylnonacosanoic acid across studies?
- Methodological Answer : Define inclusion criteria (e.g., peer-reviewed studies with LC50 values for aquatic organisms). Extract data using standardized forms (e.g., COSMOS-E templates ), and assess bias via funnel plots and Egger’s test. Use random-effects models to account for interspecies variability and report I² statistics for heterogeneity .
Q. What are best practices for integrating 28-Methylnonacosanoic acid datasets from multiple omics platforms (e.g., lipidomics, transcriptomics)?
- Methodological Answer : Use bioinformatics pipelines (e.g., XCMS Online, MetaboAnalyst) for peak alignment and normalization. Apply multivariate analysis (PCA, PLS-DA) to identify covarying features. Validate cross-platform correlations via permutation testing and store data in FAIR-compliant repositories (e.g., Metabolights) .
Q. How can machine learning improve the prediction of 28-Methylnonacosanoic acid’s role in lipid raft formation?
- Methodological Answer : Train convolutional neural networks (CNNs) on cryo-EM images of membrane models. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate predictions with molecular dynamics simulations (e.g., GROMACS) and compare with experimental SAXS data .
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